molecular formula C6H13ClN2S2 B1432856 1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride CAS No. 1824062-10-3

1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride

Cat. No. B1432856
CAS RN: 1824062-10-3
M. Wt: 212.8 g/mol
InChI Key: QUWQLBOWPXODJI-UHFFFAOYSA-N
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Description

1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride, commonly referred to as DHT-HCl, is a potent inhibitor of histone deacetylase (HDAC) enzymes. It is a drug-like molecule that has been studied for its potential to modulate gene expression and regulate epigenetic processes. DHT-HCl has been used in a wide range of scientific research applications, including in vitro and in vivo studies of gene regulation, epigenetics, and chromatin remodeling. It has also been used to study the role of HDACs in disease states such as cancer, neurodegenerative diseases, and cardiovascular diseases.

Scientific Research Applications

Generation of Structurally Diverse Library

A study by Roman (2013) showcases the use of ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. The compound reacts with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively, indicating its versatility in synthesizing a wide array of structurally varied molecules (G. Roman, 2013).

Inhibition of Nitric Oxide Synthase

Goodyer et al. (2003) explored the design of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles as inhibitors of nitric oxide synthase (NOS), highlighting their potential applications in therapy for several diseases, including cancer. This study demonstrates the compound's relevance in medicinal chemistry for the development of therapeutic agents (C. Goodyer et al., 2003).

Reagent-Selective Product Formation

Saravanan, Mohan, and Muthusubramanian (2011) investigated the reactions of 2-(4,5-dihydrothiazol-2-ylthio)-1-arylethanone with various nucleophiles, leading to the formation of diverse products. This study underscores the compound's utility in synthesizing a variety of chemical entities, showcasing its applicability in chemical synthesis (S. Saravanan et al., 2011).

Side Chain Synthesis for Tebipenem Pivoxil

Zhu Shao-xuan (2012) focused on synthesizing the side chain of tebipenem pivoxil, highlighting the compound's role in improving the yield, simplifying the process, and decreasing the cost of synthesizing key pharmaceutical intermediates. This application signifies its importance in the pharmaceutical industry for the development of antibiotics (Zhu Shao-xuan, 2012).

Modification of Hydrogels

Aly and El-Mohdy (2015) reported the radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including 2-aminothiazole. This study presents the compound's utility in enhancing the properties of hydrogels, which can be used in medical applications, such as drug delivery systems (H. M. Aly & H. L. A. El-Mohdy, 2015).

properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S2.ClH/c1-5(7)4-10-6-8-2-3-9-6;/h5H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWQLBOWPXODJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=NCCS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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